molecular formula C8H10OS B1585817 1-Methyl-4-(methylsulfinyl)benzene CAS No. 934-72-5

1-Methyl-4-(methylsulfinyl)benzene

Cat. No.: B1585817
CAS No.: 934-72-5
M. Wt: 154.23 g/mol
InChI Key: FEVALTJSQBFLEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(methylsulfinyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-iodotoluene with methyl p-toluenesulfonate in the presence of a base. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. For example, copper-catalyzed S-methylation of sulfonyl hydrazides with tert-butyl hydroperoxide (TBHP) in water has been reported as an efficient method .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(methylsulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Typical conditions involve the use of electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-(methylsulfinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(methylsulfinyl)benzene involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can act as an electrophile in substitution reactions, modifying the structure and function of biomolecules .

Comparison with Similar Compounds

  • Methyl p-tolyl sulfone
  • Methyl 4-tolyl sulfone
  • 1-Methansulfonyl-4-methylbenzene
  • (p-Tolylsulfonyl)methane

Comparison: 1-Methyl-4-(methylsulfinyl)benzene is unique due to the presence of both a methyl and a methylsulfinyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in oxidation and substitution reactions compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

1-methyl-4-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVALTJSQBFLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347144
Record name Methyl 4-methylphenylsulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-72-5
Record name Methyl 4-methylphenylsulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934725
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Record name 934-72-5
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Record name Methyl 4-methylphenylsulfoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-(methylsulphinyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl p-tolyl sulfoxide?

A1: Methyl p-tolyl sulfoxide has the molecular formula C8H10OS and a molecular weight of 154.25 g/mol. []

Q2: What spectroscopic data is available for methyl p-tolyl sulfoxide?

A2: Characterization data includes specific rotation ([α]D), which is +146° (acetone, c = 2) and +192° (CHCl3, c = 1.2) for the (R)-enantiomer. [] Additionally, researchers utilize techniques like nuclear magnetic resonance (NMR), circular dichroism (CD) spectroscopy, and mass spectrometry (MS) for structural analysis. [, , ]

Q3: How is methyl p-tolyl sulfoxide utilized in asymmetric synthesis?

A3: MPTSO, especially its enantiomerically pure forms, serves as a valuable chiral auxiliary and reagent in asymmetric synthesis. For instance, its lithium anion reacts with imine derivatives to yield enantiomerically pure isoquinolines. [] It's also employed in the stereoselective synthesis of fluorinated compounds like α-difluoromethyl amines and β-imino sulfoxides. [, ]

Q4: Can you provide an example of MPTSO's role in stereoselective reactions?

A4: In the synthesis of (Rc,Ss)-1,1,1-Trifluoro-3-(p-tolylsulfinyl)-2-propanol, a key reagent for asymmetric protonation, the stereochemistry of the MPTSO sulfur atom significantly influences the stereoselectivity of yeast-catalyzed reduction, highlighting its importance in controlling reaction outcomes. []

Q5: What role does methyl p-tolyl sulfoxide play in studying catalytic mechanisms?

A5: Researchers have used MPTSO as a probe compound to investigate the mechanism of zerovalent iron (ZVI) corrosion. The absence of sulfone formation, a product indicative of ferryl ion (Fe(IV)) involvement, provided evidence against Fe(IV) as the active intermediate in the Fenton reaction. []

Q6: How is computational chemistry employed in understanding methyl p-tolyl sulfoxide?

A6: Quantum-chemical calculations are used to analyze the conformational preferences of MPTSO, revealing the most stable conformer and the low energy barrier for internal rotation of the methyl group. [] Additionally, density functional theory (DFT) calculations are applied to investigate the pyramidal inversion of the sulfoxide group, shedding light on its stereochemical properties. []

Q7: How do structural modifications of methyl p-tolyl sulfoxide affect its reactivity?

A7: Studies investigating the diastereoselective addition of the MPTSO anion to acetophenones with varying substituents showed a correlation between the diastereomeric ratio of the products and the Hammett σ values of the substituents. This suggests that electronic effects significantly impact the stereochemical outcome of these reactions. []

Q8: Which analytical techniques are commonly employed to study methyl p-tolyl sulfoxide?

A8: Various analytical techniques are used to characterize and quantify MPTSO, including:

  • Chiral HPLC: Determining enantiomeric purity and analyzing the stereochemical outcome of asymmetric reactions. [, ]
  • NMR spectroscopy: Characterizing the structure and studying dynamic processes like internal rotation and pyramidal inversion. [, ]
  • Circular Dichroism (CD) Spectroscopy: Investigating the chiroptical properties and assigning absolute stereochemistry of MPTSO and its derivatives. [, , ]
  • Mass Spectrometry (MS): Identifying and characterizing MPTSO and its derivatives based on their mass-to-charge ratio. [, ]

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